Tri-p-tolyl phosphite

Ligand design Homogeneous catalysis Steric parameter

Tri-p-tolyl phosphite (tris(4-methylphenyl) phosphite, CAS 25586-42-9) is a triaryl phosphite ester of phosphorous acid bearing three para-methyl substituents on the aromatic rings, with molecular formula C₂₁H₂₁O₃P and molecular weight 352.37 g·mol⁻¹. This compound belongs to the class of organophosphorus(III) ligands and secondary antioxidants widely employed in homogeneous catalysis, coordination chemistry, and polymer stabilization.

Molecular Formula C21H21O3P
Molecular Weight 352.4 g/mol
CAS No. 25586-42-9
Cat. No. B7805257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-p-tolyl phosphite
CAS25586-42-9
Molecular FormulaC21H21O3P
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C
InChIInChI=1S/C21H21O3P/c1-16-4-10-19(11-5-16)22-25(23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3
InChIKeyFEVFLQDDNUQKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tri-p-tolyl Phosphite (CAS 25586-42-9): A Para-Methyl-Substituted Triaryl Phosphite for Differentiated Ligand and Stabilizer Selection


Tri-p-tolyl phosphite (tris(4-methylphenyl) phosphite, CAS 25586-42-9) is a triaryl phosphite ester of phosphorous acid bearing three para-methyl substituents on the aromatic rings, with molecular formula C₂₁H₂₁O₃P and molecular weight 352.37 g·mol⁻¹ [1]. This compound belongs to the class of organophosphorus(III) ligands and secondary antioxidants widely employed in homogeneous catalysis, coordination chemistry, and polymer stabilization . Its defining structural feature—the electron-donating para-methyl group—imparts a measurably distinct steric, electronic, and physicochemical profile relative to its unsubstituted parent triphenyl phosphite and its ortho-methyl isomer tri-o-tolyl phosphite, making generic interchange among in-class triaryl phosphites scientifically unsound without quantitative justification.

1 Isosteric probe ligand: cone angle 128° matches P(OPh)₃ for steric control in coordination studies
2 Electron-donating para-methyl enhances initiation rate in phosphite-mediated photopolymerization
3 Supports non-aqueous polymer stabilization with defined lipophilicity for non-polar matrices

Why Tri-p-tolyl Phosphite Cannot Be Interchanged with Triphenyl Phosphite or Tri-o-tolyl Phosphite Without Quantitative Risk


Although all triaryl phosphites share the P(OAr)₃ core, the position and electronic nature of aryl substituents govern the ligand's Tolman cone angle, hydrolysis stability, electron-donating capacity at phosphorus, and ultimately catalytic activity and selectivity profiles [1]. Replacing tri-p-tolyl phosphite with the unsubstituted triphenyl phosphite alters the electron density at the phosphorus center, reducing the nucleophilicity and photopolymerization initiation rate, while switching to the ortho-methyl isomer introduces a substantially larger cone angle (142° vs. 128°) that can exclude certain metal coordination geometries and alter catalytic turnover frequencies [2]. The evidence items below quantify these differences in specific experimental contexts that directly inform procurement and formulation decisions.

Triphenyl phosphite lacks electron-donating para-CH₃; photopolymerization initiation rate may be significantly lower.

Tri-o-tolyl phosphite (cone angle 142°) sterically enforces three-coordinate Ni(0) species; four-coordinate hydride formation may be blocked.

Ortho-substituted antioxidants (e.g., Irgafos 168) provide substantially higher hydrolytic stability; para-methyl phosphites are more labile in protic media.

Tri-p-tolyl Phosphite: Quantitative Head-to-Head Evidence Against Closest Analogs for Scientific Procurement Decisions


Tolman Cone Angle: 128° (Para) vs. 142° (Ortho)—A 14° Steric Reduction That Enables Distinct Coordination Geometries

Tri-p-tolyl phosphite (tris(para-tolyl)phosphite) has a Tolman cone angle of 128°, identical within error to triphenyl phosphite (128°) but 14° smaller than tri-o-tolyl phosphite (142°) [1]. This 14° difference represents a substantially smaller steric footprint: the ortho-methyl groups in the 2-position project outward and create a sterically encumbered cone that can restrict metal center accessibility and favor lower coordination numbers. In nickel(0) chemistry, the para-substituted ligand permits isolation of both four- and five-coordinate hydride complexes, whereas the bulkier ortho isomer favors coordinatively unsaturated three-coordinate Ni(0) species [2]. The calculated exact cone angle for the ortho isomer in its Ni(0) complex has been determined crystallographically as 163.6°, further confirming the dramatic steric consequences of methyl group placement [3].

Tolman Cone Angle
Head-to-head
128° vs. 142° (ortho isomer); Δ = 14° smaller steric footprint
Supports four- and five-coordinate Ni hydride access; ortho isomer restricts geometry
Exact calculated cone angle 163.6° in Ni(0) complex for ortho isomer
Ligand design Homogeneous catalysis Steric parameter Tolman cone angle

Photopolymerization Rate Enhancement: Electron-Donating p-CH₃ Group Accelerates Acrylonitrile Polymerization vs. Unsubstituted Triphenyl Phosphite

In the UV-initiated photopolymerization of acrylonitrile at 30°C, tri-p-tolyl phosphite (p-CH₃ substituent) produces a measurably higher polymerization rate than unsubstituted triphenyl phosphite, with the rate found to be proportional to both monomer and phosphite concentration [1]. Application of the Hammett equation (log Rp/Rp₀ = ρσ) yielded a reaction constant ρ = −1.0, confirming that electron-donating substituents such as para-methyl increase the polymerization rate relative to the unsubstituted parent [2]. Among the substituted triphenyl phosphites tested (m-CH₃, p-C₂H₅, and p-CH₃), the polymerization rate increased systematically with the electron-donating ability of the substituent, consistent with a mechanism involving a donor–acceptor complex between the phosphite and acrylonitrile that absorbs light and initiates radical polymerization [1].

Photopolymerization Rate
Head-to-head
Hammett ρ = −1.0; rate enhanced by electron-donating p-CH₃ vs. unsubstituted P(OPh)₃
Quantifiably higher initiation rate supports reduced loading or shorter reaction times
Acrylonitrile, UV 30°C; rate ∝ [phosphite]
Photopolymerization Acrylonitrile Hammett equation Electron-donating substituent

Hydrolysis Stability: Para-Substitution Slightly Increases Lability Relative to Unsubstituted Triaryl Phosphite—A Caution for Aqueous or Protic Reaction Media

A systematic study of twelve structurally related benzopinacolphosphites by Kloß et al. (2019) established that phosphites bearing substituents exclusively in the para-position are slightly more labile toward hydrolysis than the corresponding unsubstituted structure [1]. The unsubstituted reference phosphite (2a) exhibited a decomposition time over 60 times shorter at room temperature, and over 225 times shorter at 90 °C, than the most stable ortho-tert-butyl-substituted variants (2k and 2l), while para-phenyl-substituted phosphite (2d) decomposed so rapidly that no rate constant could be derived [2]. This class-level inference predicts that tri-p-tolyl phosphite, with three electron-donating para-methyl groups, will exhibit marginally reduced hydrolytic stability compared to triphenyl phosphite under identical conditions, and substantially lower stability than ortho-substituted phosphites such as Irgafos 168 (tris(2,4-di-tert-butylphenyl) phosphite) [1].

Hydrolysis Stability
Class-level inference
Para-substituted phosphites slightly more labile than unsubstituted; ortho-tert-butyl >60× more stable at RT
Procurement requires review for aqueous or high-temperature protic conditions
Data to verify for tri-p-tolyl phosphite specifically; class-level trend from benzopinacolphosphites
Hydrolysis stability Phosphite ligand degradation Hydroformylation Substituent effect

Nickel(0) Hydride Complex Formation: Tri-p-tolyl Phosphite Uniquely Yields Both Five- and Four-Coordinate Hydrides Unlike Other Ni(0) Phosphite Systems

The reaction of tetrakis(tri-p-tolyl phosphite)nickel(0) with strong acids produces a distinctive outcome compared to analogous Ni(0) complexes bearing other phosphite ligands: both five-coordinate [HNi(P(O-p-tolyl)₃)₄]⁺ and four-coordinate [HNi(P(O-p-tolyl)₃)₃]⁺ nickel hydride species are formed in concentrations sufficient for detailed ¹H, ³¹P, and ²H NMR spectroscopic characterization [1]. This behavior differs explicitly from results previously obtained for similar reactions with other Ni(0) phosphite systems, where only a single hydride species predominates [2]. Variable-temperature NMR studies further reveal that the four-coordinate hydride complex is a fluxional molecule undergoing exclusively intramolecular ligand exchange, with activation parameters interpreted in terms of ion pairing in the transition state [1]. Critically, the four-coordinate hydride is identified as the catalytically active species in multiple reactions catalyzed by Ni(0) phosphites [2].

Ni(0) Hydride Speciation
Head-to-head
Unique stabilization of both five- and four-coordinate hydrides; intramolecular ligand exchange confirmed by VT ¹H/³¹P NMR
Provides spectroscopic window into catalytic mechanisms; four-coordinate hydride is catalytically active form
Other Ni(0) phosphite systems yield predominantly one hydride species
Organometallic chemistry Nickel hydride Fluxional molecule Homogeneous catalysis

Lipophilicity Differentiation: Tri-p-tolyl Phosphite (XLogP = 6.6) Is More Lipophilic Than Triphenyl Phosphite (XLogP = 5.5), Affecting Solubility and Phase Partitioning

The computed octanol-water partition coefficient (XLogP3) for tri-p-tolyl phosphite is 6.6 [1], compared to 5.5 for triphenyl phosphite [2], representing a 1.1 log unit increase in lipophilicity attributable to the three para-methyl groups. This difference corresponds to an approximately 12.6-fold higher equilibrium concentration in the organic phase versus the aqueous phase relative to triphenyl phosphite. The experimentally determined logP values follow the same trend (reported values of 5.96–7.35 for tri-p-tolyl [3] vs. 4.2–5.62 for triphenyl phosphite [4]). Increased lipophilicity has direct implications for biphasic catalysis, extraction efficiency, and migration behavior in polymer-food contact applications.

Lipophilicity (XLogP3)
Cross-study
6.6 vs. 5.5 for P(OPh)₃; Δ = +1.1 (~12.6× higher organic-phase partitioning)
May support non-aqueous biphasic catalysis; migration potential into fatty simulants requires review
Experimental logP range: 5.96–7.35
Lipophilicity Partition coefficient Solubility Biphasic catalysis

Tri-p-tolyl Phosphite (CAS 25586-42-9): Evidence-Backed Application Scenarios Where This Compound Is the Rational Choice


Homogeneous Nickel-Catalyzed Reactions Requiring Four-Coordinate Hydride Intermediates

In nickel-catalyzed olefin isomerization, hydrocyanation, or cross-coupling reactions where a four-coordinate nickel hydride is the proposed active species, tri-p-tolyl phosphite offers a critical advantage: the tetrakis(tri-p-tolyl phosphite)nickel(0) precursor reacts with acids to generate both five- and four-coordinate hydrides in spectroscopically accessible concentrations, unlike other Ni(0) phosphite systems that yield predominantly one species [1]. The 128° cone angle of the para-substituted ligand permits formation of the four-coordinate hydride [HNi(P(O-p-tolyl)₃)₃]⁺, whereas the bulkier ortho isomer (142°) sterically enforces three-coordinate geometries. Researchers studying nickel hydride mechanisms or developing Ni-catalyzed processes should select tri-p-tolyl phosphite when the four-coordinate hydride is the target catalytic intermediate [2].

UV-Initiated Radical Polymerization of Electron-Deficient Vinyl Monomers

For photopolymerization systems employing acrylonitrile or analogous electron-deficient monomers, tri-p-tolyl phosphite serves as an effective photoinitiator whose activity is quantifiably enhanced relative to triphenyl phosphite. The Hammett ρ value of −1.0 established for the photopolymerization of acrylonitrile with substituted triphenyl phosphites demonstrates that the electron-donating para-methyl group of tri-p-tolyl phosphite accelerates initiation compared to the unsubstituted parent [1]. Under conditions where acrylonitrile alone does not polymerize (30°C, UV irradiation), the presence of tri-p-tolyl phosphite enables radical polymerization at a rate proportional to phosphite concentration, making it the preferred triaryl phosphite when faster initiation kinetics are desired [2].

Polymer Stabilization with Defined Migration Profile for Non-Aqueous and High-Temperature Applications

Tri-p-tolyl phosphite functions as a secondary antioxidant (hydroperoxide decomposer) in polymer systems, where its para-methyl substitution pattern provides a distinct balance of properties: adequate hydrolytic stability for non-aqueous processing, high thermal stability (flash point 217°C [1]), and a lipophilicity profile (XLogP = 6.6) suited to non-polar polymer matrices [2]. However, for applications involving prolonged aqueous contact, acidic conditions, or food contact materials where migration must be minimized, the slightly increased hydrolytic lability of para-substituted triaryl phosphites versus ortho-substituted alternatives (e.g., Irgafos 168) should be weighed against procurement cost and regulatory status. Migration risk assessment studies have specifically quantified tri-p-tolyl phosphite migration alongside tri-o-tolyl phosphite in food simulants [3].

Coordination Chemistry Studies of Steric and Electronic Ligand Effects

Tri-p-tolyl phosphite occupies a unique position in the triaryl phosphite ligand library: it shares the same Tolman cone angle (128°) as triphenyl phosphite but provides measurably enhanced electron density at phosphorus via the electron-donating para-methyl substituents [1]. This makes it an ideal probe ligand for deconvoluting steric versus electronic effects in coordination chemistry and catalysis research. Unlike tri-o-tolyl phosphite (142°, 163.6° exact), which conflates steric and electronic perturbations, tri-p-tolyl phosphite isolates the electronic contribution of methyl substitution while maintaining the steric profile of the parent triphenyl phosphite [2]. This property is particularly valuable in systematic studies of ligand effects on metal-centered reactivity, as demonstrated by the extensive NMR characterization of its nickel(0) and nickel(II) hydride complexes [3].

Application
Selection Property
Validation Focus
Ni-catalyzed reactions with four-coordinate hydride intermediates
Ni(0) hydride speciation behavior
¹H/³¹P NMR verification of [HNiL₄]⁺ and [HNiL₃]⁺ formation
UV-initiated radical polymerization of electron-deficient monomers
Electron-donating capacity (Hammett σ)
Polymerization rate vs. triphenyl phosphite baseline under identical UV conditions
Non-aqueous polymer stabilization with defined migration profile
Hydrolytic stability and lipophilicity balance
Decomposition rate under processing conditions; migration limits in target polymer
Coordination chemistry deconvoluting steric vs. electronic ligand effects
Isolation of electronic perturbation at constant cone angle (128°)
Comparative catalytic turnover or spectroscopic parameters vs. P(OPh)₃

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